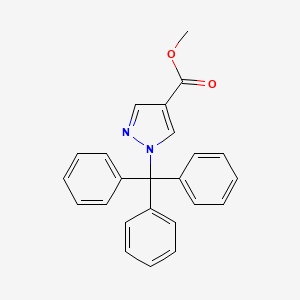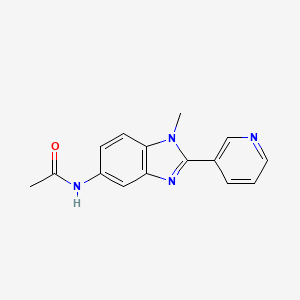
Sodium (Z)-octadec-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-octadec-6-enoate, also known as sodium oleate, is a sodium salt of oleic acid. It is a fatty acid salt commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in the production of soaps, detergents, and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium (Z)-octadec-6-enoate can be synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water:
C17H33COOH+NaOH→C17H33COONa+H2O
Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium hydroxide. The process involves mixing oleic acid with a sodium hydroxide solution under controlled temperature and pH conditions to ensure complete conversion to sodium oleate.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (Z)-octadec-6-enoate undergoes various chemical reactions, including:
Oxidation: Sodium oleate can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid salts.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal oleates.
Major Products Formed:
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Sodium stearate (saturated fatty acid salt).
Substitution: Metal oleates (e.g., calcium oleate, magnesium oleate).
Aplicaciones Científicas De Investigación
Sodium (Z)-octadec-6-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in various chemical reactions.
Biology: Employed in cell culture media as a fatty acid supplement.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the production of soaps, detergents, and emulsifiers. It is also used in the formulation of lubricants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of sodium (Z)-octadec-6-enoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in its role as an emulsifier and detergent. At the molecular level, sodium oleate interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in water.
Comparación Con Compuestos Similares
Sodium (Z)-octadec-6-enoate can be compared with other fatty acid salts, such as:
Sodium stearate: A saturated fatty acid salt with similar surfactant properties but higher melting point.
Sodium palmitate: Another saturated fatty acid salt with a shorter carbon chain, resulting in different physical properties.
Sodium laurate: A fatty acid salt with a shorter carbon chain, commonly used in soaps and detergents.
Uniqueness: this compound is unique due to its unsaturated carbon chain, which imparts different physical and chemical properties compared to saturated fatty acid salts. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications.
Propiedades
Fórmula molecular |
C18H33NaO2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
sodium;octadec-6-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
UYUAKLGDTIFZIV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)


![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)

![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)

![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)



